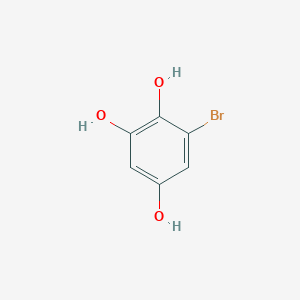
6-bromobenzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H5BrO3. It is a derivative of 1,2,4-benzenetriol, where one of the hydrogen atoms is replaced by a bromine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-bromobenzene-1,2,4-triol can be synthesized through several methods. One common approach involves the bromination of 1,2,4-benzenetriol. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-bromobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to 1,2,4-benzenetriol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,4-benzenetriol and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Intermediate in Antibiotic Synthesis
One of the primary applications of 6-bromobenzene-1,2,4-triol is as an intermediate in the synthesis of Endophenazine B, a novel phenazine antibiotic. This antibiotic has shown promising antibacterial activity against various pathogens, making this compound crucial in developing new antimicrobial agents .
Anticancer Potential
Research indicates that brominated phenolic compounds exhibit anticancer properties. For instance, studies have shown that related bromophenols can inhibit cell growth in various cancer cell lines and induce apoptosis through mitochondrial pathways . The structural similarity suggests that this compound may possess similar bioactivities.
Biological Activities
Antimicrobial Activity
Brominated compounds have demonstrated significant antimicrobial properties. Studies involving bromophenols extracted from marine algae have highlighted their effectiveness against a range of bacteria and fungi . The potential for this compound to exhibit similar antimicrobial effects warrants further investigation.
Antioxidant Properties
Phenolic compounds are known for their antioxidant capabilities. The presence of hydroxyl groups in this compound suggests it could act as a free radical scavenger, contributing to cellular protection against oxidative stress . This property is particularly relevant in the context of diseases linked to oxidative damage.
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 6-bromobenzene-1,2,4-triol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzenetriol: The parent compound without the bromine atom.
2,4,6-Tribromophenol: Another brominated phenol with different substitution patterns.
4-Bromoanisole: A brominated aromatic compound with a methoxy group instead of hydroxyl groups
Uniqueness
6-bromobenzene-1,2,4-triol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C6H5BrO3 |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
6-bromobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5BrO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H |
Clave InChI |
IIUMHRPPXKKHRA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















